Z-D-Asn(Trt)-OH chemical structure and molecular weight
Z-D-Asn(Trt)-OH chemical structure and molecular weight
Chemical Structure, Molecular Weight, and Application in Peptide Synthesis
Executive Summary
Z-D-Asn(Trt)-OH (N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine) is a specialized amino acid derivative used primarily in the synthesis of protease-resistant peptides and pharmaceutical intermediates. It combines the Z (Cbz) group for N-terminal protection with the Trityl (Trt) group for side-chain amide protection.
This dual-protection strategy addresses two critical challenges in peptide chemistry:
-
Proteolytic Stability: The inclusion of the D-isomer renders the resulting peptide bond resistant to enzymatic degradation by endogenous proteases, significantly extending the half-life of therapeutic peptides.[1]
-
Synthetic Efficiency: The bulky Trityl group on the asparagine side chain prevents the common dehydration side reaction (nitrile formation) during activation and improves the solubility of the hydrophobic protected amino acid in organic solvents like DMF and DCM.
Chemical Identity & Properties
The following table summarizes the physicochemical standards for Z-D-Asn(Trt)-OH. Researchers should verify these parameters against the Certificate of Analysis (CoA) for every batch.
| Parameter | Specification |
| Chemical Name | N-α-Benzyloxycarbonyl-N-γ-trityl-D-asparagine |
| CAS Number | 200259-87-6 |
| Molecular Formula | C₃₁H₂₈N₂O₅ |
| Molecular Weight | 508.57 g/mol |
| Chirality | D-Isomer (Dextrorotatory configuration at α-carbon) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |
| Purity Standard | ≥ 98.0% (HPLC) |
| Optical Rotation | Specific rotation |
Structural Analysis
The molecule consists of three distinct functional moieties attached to the central D-asparagine scaffold:[1]
-
Z Group (N-terminus): Provides acid-stable protection (stable to TFA), removable via catalytic hydrogenolysis (
) or strong acids (HBr/AcOH, HF). -
Trityl Group (Side Chain): Protects the
-amide nitrogen. It is acid-labile (removable with TFA) and sterically bulky, which hinders intermolecular aggregation. -
Free Carboxylic Acid (C-terminus): The reactive site for coupling to the amino group of the growing peptide chain or solid support.
Synthesis & Manufacturing Workflow
The industrial synthesis of Z-D-Asn(Trt)-OH typically follows a stepwise protection strategy starting from D-Aspartic Acid or D-Asparagine. The following diagram illustrates the logical flow of this synthesis.
Figure 1: The synthesis begins with N-protection using Benzyl chloroformate (Z-Cl), followed by acid-catalyzed tritylation of the side-chain amide.
Application in Peptide Synthesis[1][2][4][5][6][7][8][9][10]
Strategic Utility
Z-D-Asn(Trt)-OH is most frequently employed in Solution Phase Peptide Synthesis or Convergent Synthesis strategies where orthogonal protection is required.
-
Orthogonality: The Z group is stable to the TFA conditions used to remove the Trityl group. This allows for selective deprotection of the side chain while keeping the N-terminus protected, enabling side-chain modifications (e.g., cyclization, glycosylation).
-
Solubility Enhancement: Unprotected D-Asn is poorly soluble in organic solvents. The lipophilic Trityl group drastically increases solubility in DMF/DCM, facilitating efficient coupling kinetics.
Coupling Protocol (Standard)
To minimize racemization (a higher risk with D-amino acids), "low-racemization" activation methods are recommended.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) or EDC.HCl.
-
Additive: Oxyma Pure or HOBt (Hydroxybenzotriazole).
-
Solvent: DMF or NMP.[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve Z-D-Asn(Trt)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimum DMF.
-
Activation: Cool the solution to 0°C. Add DIC (1.0 eq) dropwise. Stir for 5–10 minutes to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin-bound amine or free amine component (1.0–1.2 eq).
-
Reaction: Allow to react at room temperature for 60–120 minutes.
-
Monitoring: Verify completion using the Kaiser Test (if solid phase) or TLC/HPLC (if solution phase).
Deprotection Mechanisms
The choice of deprotection reagent depends on which group needs to be removed.[3]
Figure 2: The Z and Trt groups allow for selective deprotection depending on the reagent used (Acid vs. Hydrogenation).
Troubleshooting & Quality Control
Common Issues
-
Aspartimide Formation: While Trityl protection reduces this risk compared to unprotected Asn, base-catalyzed cyclization can still occur during prolonged exposure to piperidine (if used in hybrid Fmoc strategies).
-
Mitigation: Use 0.1M HOBt in the deprotection cocktail or reduce base exposure time.
-
-
Steric Hindrance: The bulky Trityl group can slow down the coupling of the next amino acid onto the N-terminus of the Asn residue.
-
Mitigation: Use double coupling or more potent coupling reagents (e.g., HATU) for the subsequent step, but ensure base (DIEA) is limited to prevent racemization.
-
Analytical Standards
-
HPLC: Use a C18 column with a gradient of Water/Acetonitrile (+0.1% TFA). The D-isomer should be checked against an L-isomer standard to confirm optical purity.
-
NMR:
H-NMR in DMSO-d6 should show characteristic peaks for the Trityl aromatic protons (7.1–7.4 ppm) and the Benzyloxycarbonyl aromatic protons (7.3 ppm), along with the -proton and -protons of the Asparagine core.
References
-
PubChem. (2025). Compound Summary: Z-Asn(Trt)-OH Derivatives. National Library of Medicine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual citation for Trt/Z mechanisms). Retrieved from [Link]
